molecular formula C11H12O5 B8719787 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER CAS No. 36727-18-1

4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER

Cat. No.: B8719787
CAS No.: 36727-18-1
M. Wt: 224.21 g/mol
InChI Key: ZUCXCLGDOOFLCH-UHFFFAOYSA-N
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Description

4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is an organic compound with the molecular formula C10H10O5. It is a dimethyl ester derivative of 4-hydroxy-5-methylisophthalic acid. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER typically involves the esterification of 4-hydroxy-5-methylisophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER involves its interaction with various molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with other molecules. These interactions are crucial in its role as an intermediate in organic synthesis and its potential biological activities .

Comparison with Similar Compounds

  • Dimethyl 5-hydroxybenzene-1,3-dicarboxylate
  • Dimethyl 4-methoxy-5-methylbenzene-1,3-dicarboxylate
  • Dimethyl 4-hydroxy-3-methylbenzene-1,3-dicarboxylate

Uniqueness: 4-HYDROXY-5-METHYL-ISOPHTHALIC ACID DIMETHYL ESTER is unique due to the presence of both hydroxyl and methyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

CAS No.

36727-18-1

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)5-8(9(6)12)11(14)16-3/h4-5,12H,1-3H3

InChI Key

ZUCXCLGDOOFLCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-4-methoxymethoxyisophthalic acid dimethyl ester (6.00 g) in dioxane (60 mL) were added [1,1′ bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane complex (1:1) (600 mg) and 1M dimethylzinc/hexane solution (20 mL), and the mixture was stirred at 120° C. for 5.5 hours under heating. The reaction solution was allowed to stand for cooling down to room temperature, and 1M hydrochloric acid (40 mL) was added dropwise thereto. After the reaction solution was diluted with ethyl acetate (100 mL), the insoluble material was filtered through a Celite pad. The organic layer was separated, washed successively with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=9:1, v/v) to give the title compound (2.97 g).
Name
5-bromo-4-methoxymethoxyisophthalic acid dimethyl ester
Quantity
6 g
Type
reactant
Reaction Step One
Name
dimethylzinc hexane
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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